molecular formula C15H20O3 B1196361 Arteanuine B

Arteanuine B

Cat. No.: B1196361
M. Wt: 248.32 g/mol
InChI Key: QWQSMEDUZQDVLA-DYGVALONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arteanuine B is a sesquiterpene lactone isolated from Artemisia annua, a plant renowned for its antimalarial properties due to the presence of artemisinin. Phytochemical studies of Artemisia annua extracts (methanol and dichloromethane) revealed this compound as a secondary metabolite alongside artemisinin and scopoletin . Research highlights its presence in dichloromethane extracts, which demonstrated superior antitrypanosomal activity against Trypanosoma brucei brucei (TC221 cells) compared to methanol extracts .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,8R,12R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14-,15-/m1/s1

InChI Key

QWQSMEDUZQDVLA-DYGVALONSA-N

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)O[C@]23C1CC[C@@]4(C3O4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Synonyms

arteanuine B

Origin of Product

United States

Comparison with Similar Compounds

Arteanuine B vs. Artemisinin

Structural Similarities and Differences :
Both compounds are sesquiterpene lactones, but this compound lacks the endoperoxide bridge critical to artemisinin’s antimalarial activity. This structural difference likely influences their biological targets and efficacy.

Bioactivity :

  • This compound: Exhibits antitrypanosomal activity in T. b. Its activity is enhanced in dichloromethane extracts, suggesting synergistic effects with other phytochemicals .
  • Artemisinin : Shows moderate activity against T. b. rhodesiense (IC50 ~2.5 μM), while its derivative, 4-fluorophenyl artemisinin, demonstrates improved efficacy (IC50 ~1.8 μM) .

This compound vs. Scopoletin

Structural Contrast :
Scopoletin, a coumarin derivative, lacks the sesquiterpene backbone of this compound.

Bioactivity :

  • Scopoletin’s role in Artemisia extracts is unclear, though coumarins are broadly associated with antioxidant and anti-inflammatory effects. No direct antitrypanosomal data for scopoletin were provided in the cited study .

Research Implications and Gaps

  • Synergistic Effects: Dichloromethane extracts of Artemisia annua outperform methanol extracts, implying that non-polar solvents better solubilize bioactive sesquiterpenes like this compound .

Q & A

Q. How can computational chemistry validate experimental findings for this compound’s binding interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Data Management and Reporting Standards

Q. What metadata standards should accompany this compound’s bioactivity datasets?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental conditions (e.g., cell passage number, compound batch ID), raw data files, and analysis scripts in public repositories like Zenodo or ChEMBL .

Q. How to resolve discrepancies between in silico predictions and experimental results for this compound derivatives?

  • Methodological Answer : Re-evaluate force field parameters or solvation models in simulations. Validate computational workflows with known positive controls. If discrepancies persist, conduct crystallography or cryo-EM to refine structural models .

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